L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate
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Overview
Description
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-histidine, an essential amino acid, and features a pyrimidine ring structure, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate typically involves the reaction of L-histidine with a pyrimidine derivative under controlled conditions. The process often includes steps such as esterification and hydration to achieve the final dihydrate form. Specific reaction conditions, such as temperature, pH, and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves stringent quality control measures to ensure consistency and compliance with regulatory standards. Advanced techniques like chromatography and crystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrimidine ring or the ester group.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and catalyst choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is employed in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring structure plays a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the context and concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
L-Histidine: The parent amino acid from which the compound is derived.
N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-Histidine: A similar compound without the methyl ester group.
L-Histidine Methyl Ester: A simpler ester derivative of L-histidine.
Uniqueness
L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-, dihydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrimidine ring and the ester group enhances its reactivity and potential for diverse applications compared to its simpler counterparts.
Properties
CAS No. |
128055-88-9 |
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Molecular Formula |
C13H17N5O5 |
Molecular Weight |
323.30 g/mol |
IUPAC Name |
methyl (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoate |
InChI |
InChI=1S/C13H17N5O5/c1-18-10(19)4-8(17-13(18)22)11(20)16-9(12(21)23-2)3-7-5-14-6-15-7/h5-6,8-9H,3-4H2,1-2H3,(H,14,15)(H,16,20)(H,17,22)/t8-,9-/m0/s1 |
InChI Key |
BDVBVBRMXRUAQS-IUCAKERBSA-N |
Isomeric SMILES |
CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)OC |
Canonical SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)OC |
Origin of Product |
United States |
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